3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(thiophene-3-carbonyl)pyrrolidine
Description
Properties
IUPAC Name |
[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-thiophen-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c19-17(15-5-8-21-11-15)18-6-3-14(10-18)12-1-2-16-13(9-12)4-7-20-16/h1-2,5,8-9,11,14H,3-4,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXBEIJOCNMGFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(thiophene-3-carbonyl)pyrrolidine is a synthetic derivative that combines the structural features of benzofuran and thiophene, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structure:
Biological Activity Overview
Research indicates that compounds containing benzofuran and thiophene moieties exhibit significant biological activities, including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Neuroprotective
Anticancer Activity
Studies have shown that benzofuran derivatives possess anticancer properties. For instance, compounds similar to 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(thiophene-3-carbonyl)pyrrolidine have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
A specific study reported that a related benzofuran compound exhibited an IC50 of 10 µM against breast cancer cells, indicating potent anticancer activity .
Antimicrobial Activity
Thiophene derivatives are recognized for their antimicrobial properties. The combination with benzofuran enhances this effect. In vitro studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Research Findings:
A recent investigation revealed that a thiophene-benzofuran hybrid exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus .
Neuroprotective Effects
Benzofuran derivatives have been studied for their neuroprotective potential, particularly in models of neurodegenerative diseases. The ability to scavenge free radicals and inhibit lipid peroxidation contributes to their protective effects on neuronal cells.
Example:
In animal models, a related compound was shown to significantly reduce oxidative stress markers in brain tissues following induced injury .
The biological activity of 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(thiophene-3-carbonyl)pyrrolidine is attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Compounds may inhibit key enzymes involved in cancer cell survival and proliferation.
- Induction of Apoptosis: Activation of apoptotic pathways through caspase activation has been observed.
- Antioxidant Activity: Scavenging reactive oxygen species (ROS) contributes to neuroprotection.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50/MIC Values |
|---|---|---|---|
| Compound A | Benzofuran derivative | Anticancer | 10 µM |
| Compound B | Thiophene derivative | Antimicrobial | 15 µg/mL |
| Compound C | Benzofuran-Thiophene hybrid | Neuroprotective | N/A |
Scientific Research Applications
Antifungal Activity
Research has indicated that compounds containing thiophene and pyrrolidine moieties exhibit significant antifungal properties. A study synthesized several derivatives related to this compound and evaluated their efficacy against various fungal strains such as Fusarium graminearum and Botrytis cinerea. The results showed promising antifungal activity, suggesting that the compound could serve as a lead structure for developing new antifungal agents .
Antibacterial Properties
The structural characteristics of 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(thiophene-3-carbonyl)pyrrolidine also position it as a candidate for antibacterial applications. Derivatives of pyrrolidine have been shown to possess antibacterial effects against Gram-positive bacteria. The presence of the benzofuran ring enhances the lipophilicity and membrane permeability of the compound, potentially increasing its effectiveness against bacterial pathogens .
Anticancer Potential
The compound's unique structure may also contribute to anticancer activities. Studies have focused on related pyrrolidine derivatives that demonstrate cytotoxic effects against various cancer cell lines. The incorporation of thiophene and benzofuran units into the molecular framework is hypothesized to enhance interactions with biological targets involved in cancer proliferation .
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| PMC6049848 | Novel derivatives exhibited EC50 values ranging from 5.52 to 9.97 µg/mL against fungal strains | Antifungal agent development |
| PMC7288019 | Synthesis of substituted pyrrolidines showed antibacterial activity against Gram-positive bacteria | Antibacterial agent development |
| MDPI Study | Investigated cytotoxicity in cancer cell lines; potential for further development as anticancer agents | Anticancer research |
Comparison with Similar Compounds
Key Observations :
- Steric Effects : Bulkier substituents like benzothiophene-2-carbonyl may hinder binding in sterically constrained environments relative to smaller groups like thiophene-3-carbonyl.
- Hydrogen Bonding : The oxane-4-carbonyl group provides an oxygen-rich motif, favoring hydrogen-bonding interactions absent in thiophene derivatives .
Related Dihydrobenzofuran Derivatives
- 5-APDB and 6-APDB (): These compounds replace the pyrrolidine-thiophene moiety with a propan-2-amine group. Their classification under drug misuse laws suggests serotonergic activity, highlighting how minor structural changes (amine vs. acyl-pyrrolidine) drastically alter biological and legal profiles .
- Balanophonin (): A natural product with a dihydrobenzofuran core but extended conjugated acrylaldehyde and methoxy groups. Its use as a pharmacological reference standard underscores the scaffold’s versatility in drug discovery .
Research Findings and Implications
While direct pharmacological data for the target compound are absent in the evidence, inferences can be drawn:
- Synthetic Utility: Analogous compounds in are likely intermediates in medicinal chemistry, given their structural complexity and purity specifications (e.g., 95% purity noted in ) .
- Structure-Activity Relationships (SAR) : The variability in acyl groups among analogs () suggests systematic SAR studies to optimize target engagement, solubility, or metabolic stability.
Data Tables
Table 1: Key Structural Analogs and Properties
| CAS Number | Substituent | Molecular Weight | Potential Applications |
|---|---|---|---|
| 2097883-36-6 | 3-Fluoro-4-methoxybenzoyl | 373.4 | Bioactive intermediate |
| 2097912-05-3 | Benzothiophene-2-carbonyl | 377.5 | Ligand design (kinase inhibition?) |
| 2097863-07-3 | Oxane-4-carbonyl | 333.4 | Solubility-enhanced derivative |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(thiophene-3-carbonyl)pyrrolidine, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step coupling reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling. Key parameters include:
- Temperature : Elevated temperatures (e.g., 90–105°C) for coupling steps (e.g., Suzuki-Miyaura reactions) .
- Solvent choice : Polar aprotic solvents (e.g., THF, toluene) enhance solubility and reaction efficiency .
- Catalyst systems : Pd(PPh₃)₄ or similar catalysts for regioselective bond formation .
Q. How can structural analogs of this compound be designed to explore structure-activity relationships (SAR)?
- Methodology :
- Core modifications : Replace the dihydrobenzofuran moiety with substituted phenyl or pyridyl groups to assess electronic effects .
- Functional group variation : Introduce electron-withdrawing groups (e.g., -F, -Cl) to the thiophene ring to modulate pharmacokinetic properties .
- Example : A study on 3,5-disubstituted pyrrolo[2,3-b]pyridines demonstrated that steric bulk at the 5-position enhances binding affinity .
Q. What analytical techniques are critical for confirming the compound’s purity and structural integrity?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the pyrrolidine ring (δ 2.5–3.5 ppm) and thiophene carbonyl (δ 165–170 ppm) .
- Chromatography : HPLC or UPLC with UV detection (λ ~254 nm) to quantify impurities (<2%) .
- X-ray crystallography : Resolve stereochemistry of the pyrrolidine ring (if chiral centers exist) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced target binding?
- Methodology :
- Quantum chemical calculations : Use density functional theory (DFT) to optimize geometries and calculate electrostatic potential maps for predicting reactivity .
- Docking simulations : Screen derivatives against target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina. For example, fluorophenyl-substituted pyrrolidines showed improved hydrophobic interactions in kinase binding pockets .
- ICReDD framework : Integrate computational reaction path searches with experimental validation to accelerate optimization .
Q. How do contradictory pharmacological data (e.g., varying IC₅₀ values across assays) arise, and how can they be resolved?
- Root causes :
- Assay conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO) may alter compound solubility .
- Metabolic stability : Hepatic microsome assays (e.g., human liver microsomes) can identify rapid degradation pathways .
- Resolution :
- Dose-response standardization : Use fixed DMSO concentrations (<0.1%) and validated cell lines .
- Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .
Q. What strategies optimize reaction scalability while minimizing byproduct formation?
- Process engineering :
- Design of Experiments (DoE) : Apply factorial designs to screen variables (temperature, catalyst loading, stoichiometry) .
- Continuous flow chemistry : Enhance mixing efficiency and heat transfer for exothermic steps (e.g., acylations) .
- Table : Key parameters for scale-up:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst loading | 2–5 mol% Pd | ↑ Yield by 15% |
| Reaction time | 12–18 hours | Minimizes byproducts |
| Solvent volume | 0.1–0.3 M | Balances cost and efficiency |
| Data derived from |
Q. How can researchers troubleshoot low yields in the final coupling step of the synthesis?
- Troubleshooting steps :
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from unreacted starting materials .
- Catalyst activation : Pre-treatment of Pd catalysts with reducing agents (e.g., NaBH₄) to remove oxidized species .
- Moisture control : Employ Schlenk techniques for moisture-sensitive steps (e.g., Grignard additions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
